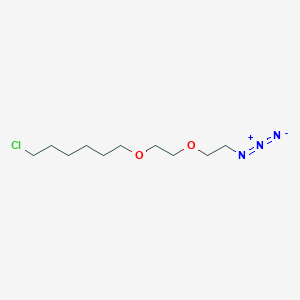

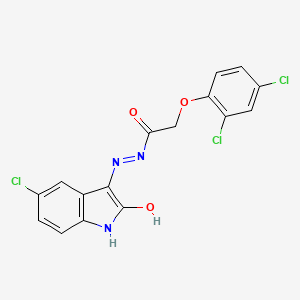

Halo-PEG(2)-Azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HaloTag® PEG-Biotin Ligand is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin . This ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .

Synthesis Analysis

The HaloTag® Protein is encoded by a variety of HaloTag® Vectors, which are designed to allow protein fusions . The ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .Molecular Structure Analysis

DOPE-PEG(2000)-HALO-TAG is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[polyethylene glycol-2000]-N-[chlorohexyltriethylene glycol] (ammonium salt) . The molecular weight and exact mass are averages based on the polydispersity of PEG .Chemical Reactions Analysis

The amine group on Halo-PEG(4)-NH2 hydrochloride allows for easy attachment to other molecules or surfaces through simple chemical reactions .Physical And Chemical Properties Analysis

The molecular formula of DOPE-PEG(2000)-HALO-TAG is C145H285ClN3O59P (average MW due to polydispersity of PEG). Its percent composition is C 56.52%, H 9.32%, Cl 1.15%, N 1.36%, O 30.63% P 1.01% .Applications De Recherche Scientifique

Bioorthogonal Labeling and Functionalization

Azido-PEG2-C6-Cl can be used in bioorthogonal labeling and functionalization . This involves the use of azide-modified nucleosides as building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This method allows for the site-specific labeling and modification of nucleic acids in vitro and in cells, which is crucial for studying all aspects of DNA and RNA function .

Synthesis of PROTACs

Azido-PEG2-C6-Cl is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Synthesis of Various Heterocycles

Azido-PEG2-C6-Cl can be used in the synthesis of various heterocycles . Organic azides have synthesized various heterocycles of the five-member ring with one heteroatom, such as pyrroles. They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

The copper catalyzed azide alkyne cyclo-addition (CuAAC) or the copper free strain-promoted azide alkyne cycloaddition (SPAAC) are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . Azido-PEG2-C6-Cl can be used in these reactions .

Synthesis of Ribozymes

Azido-PEG2-C6-Cl can be used in the synthesis of ribozymes . Ribozymes are catalytically active oligonucleotides (ONs) that have been synthesized in variants decorated with various modifications in the context of studies regarding the origin of life .

Tracking and Isolation of Oligonucleotides

Azido-PEG2-C6-Cl can be used for the tracking and isolation of oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules . This is achieved by the selective and site-specific introduction of modifications or reactive handles into the oligonucleotides of interest .

Mécanisme D'action

Target of Action

Azido-PEG2-C6-Cl, also known as Halo-PEG(2)-Azide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the ubiquitin-proteasome system .

Mode of Action

Azido-PEG2-C6-Cl acts as a linker in PROTAC molecules, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . Azido-PEG2-C6-Cl contains an Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The key biochemical pathway involved in the action of Azido-PEG2-C6-Cl is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .

Result of Action

The primary result of the action of Azido-PEG2-C6-Cl is the selective degradation of target proteins . By enabling the formation of PROTACs, it allows for the manipulation of protein levels within cells, potentially leading to therapeutic effects in various disease states.

Action Environment

The action of Azido-PEG2-C6-Cl, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence its action, efficacy, and stability.

Propriétés

IUPAC Name |

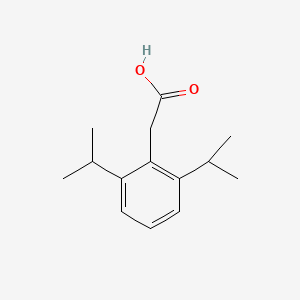

1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClN3O2/c11-5-3-1-2-4-7-15-9-10-16-8-6-13-14-12/h1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFXLLWUHUFAAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG2-C6-Cl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)